5-Bromo-2-iodo-3-(trifluoromethyl)pyridine
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Overview
Description
5-Bromo-2-iodo-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodo-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 5-bromo-2-iodopyridine undergoes a reaction with a trifluoromethylating agent. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran, and a base, such as potassium carbonate, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodo-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-iodo-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of bioactive molecules and probes for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-3-(trifluoromethyl)pyridine is largely dependent on its chemical structure and the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the halogen atoms can influence its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-2-iodo-3-(trifluoromethyl)pyridine is unique due to the presence of both bromine and iodine atoms, which can provide distinct reactivity patterns compared to compounds with only one type of halogen.
Properties
Molecular Formula |
C6H2BrF3IN |
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Molecular Weight |
351.89 g/mol |
IUPAC Name |
5-bromo-2-iodo-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2BrF3IN/c7-3-1-4(6(8,9)10)5(11)12-2-3/h1-2H |
InChI Key |
YKVDSFWBIOYKJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)I)Br |
Origin of Product |
United States |
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